
1,2,3,4,6,9-Hexachlorodibenzofuran
説明
1,2,3,4,6,9-Hexachlorodibenzofuran belongs to the family of Chlorinated dibenzofurans (CDFs), which are organic compounds that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
1,2,3,4,6,9-Hexachlorodibenzofuran is not deliberately produced by industry . It is found as byproducts in commercial organochloride pesticide formulations, chlorine-bleached pulp and paper products, and incineration of organic material in the presence of chlorine .Molecular Structure Analysis
The molecular formula of 1,2,3,4,6,9-Hexachlorodibenzofuran is C12H2Cl6O . The average molecular mass is 374.862 g/mol and the monoisotopic mass is 371.824 g/mol .科学的研究の応用
Toxicological Assessment and Hepatic Enzyme Induction
Research has shown that polychlorinated dibenzofurans (PCDFs), including variants such as 1,2,3,4,6,7-hexachlorodibenzofuran, induce hepatic enzymes like aryl hydrocarbon hydroxylase and DT-diaphorase in the liver. This induction is linked to the number of chlorine atoms and their positions, which correlates with acute toxicity. The toxicity and hepatic enzyme induction patterns of these compounds have been studied in animal models, providing insights into their biological impact and potential applications in toxicological studies (Yoshihara et al., 1981).
Environmental Detoxification
A study on the dechlorination and detoxification of 1,2,3,4,7,8-hexachlorodibenzofuran highlights its environmental relevance. The research demonstrated that this compound could be dechlorinated and detoxified by a mixed culture containing Dehalococcoides ethenogenes strain 195. This process represents a detoxification reaction, crucial for bioremediation efforts targeting environmental pollutants (Liu & Fennell, 2008).
Teratogenic Effects and Carcinogenicity
Studies have investigated the teratogenic (causing developmental abnormalities in embryos) effects of polychlorinated dibenzofurans. These effects have been examined in animal models, indicating the potential risks and toxicological profiles of these compounds, including 1,2,3,4,7,8-hexachlorodibenzofuran (Birnbaum et al., 1987). Additionally, research has shown the carcinogenic potential of these compounds, highlighting the need for understanding their long-term effects on health (Nishizumi, 1989).
Analytical Chemistry and Detection
The analysis of chlorodibenzofuran isomers, including 1,2,3,7,8,9-hexachlorodibenzofuran, has been a subject of interest in analytical chemistry. Techniques like two-dimensional gas chromatography have been utilized for chromatographic resolution of these compounds, aiding in environmental monitoring and chemical analysis (Ligon & May, 1984).
Biological Effects and Mechanisms of Action
Research has explored the biological effects of polychlorinated dibenzofurans and their mechanisms of action, including the role of the Ah receptor. This has implications for understanding how these compounds interact with biological systems and their potential therapeutic or toxicological applications (Zacharewski et al., 1992).
作用機序
1,2,3,4,6,9-Hexachlorodibenzofuran acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
1,2,3,4,6,9-Hexachlorodibenzofuran is classified as a flammable liquid and vapor . It is toxic if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . It may cause long-lasting harmful effects to aquatic life .
特性
IUPAC Name |
1,2,3,4,6,9-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFUZIROJGXTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075272 | |
| Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,9-Hexachlorodibenzofuran | |
CAS RN |
91538-83-9 | |
| Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91538-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXP2MMN74R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



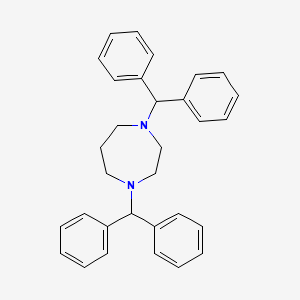
![7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxopropoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one](/img/structure/B3066782.png)
![7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one](/img/structure/B3066788.png)
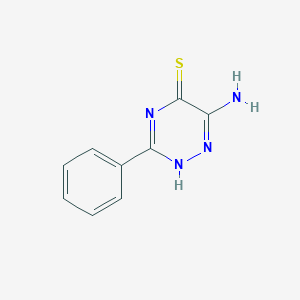
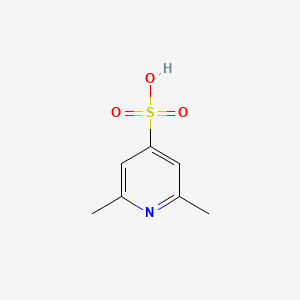

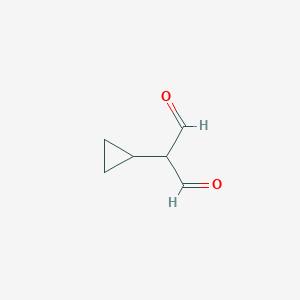

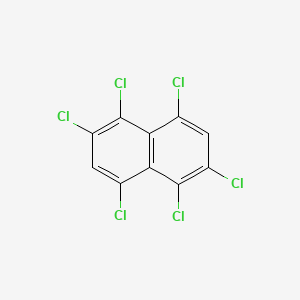
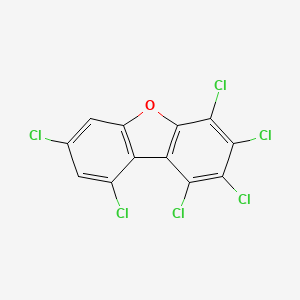



![1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B3066876.png)